molecular formula C13H10ClNOS B2565103 (E)-3-(4-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one CAS No. 692287-26-6

(E)-3-(4-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one

Cat. No. B2565103
CAS RN: 692287-26-6
M. Wt: 263.74
InChI Key: FONKUHVZMJBKJF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-Chloroanilino)-1-thiophen-2-ylprop-2-en-1-one, also known as 4-chloroaniline thiophene, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular weight of about 188.6 g/mol. It is used in various scientific research applications, such as as a precursor for the synthesis of other compounds, as a catalyst for organic reactions, and as a reagent for the analysis of biological samples.

Scientific Research Applications

Corrosion Inhibition

(E)-3-(4-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one has been examined for its inhibitory action on the corrosion of mild steel in hydrochloric and sulfuric acid solutions. Studies revealed its efficiency as a corrosion inhibitor, with the inhibition efficiency increasing with concentration. Its adsorption on mild steel surfaces follows Langmuir’s isotherm, and the compound's interaction with the metal surface was supported by quantum chemical calculations using the Density Functional Theory (DFT) method (Daoud et al., 2014).

Biological and Pharmaceutical Applications

Substituted thiophenes, a core component of (E)-3-(4-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one, have shown a wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, antivirus, and antiprotozoal properties. They are also used in material science and pharmaceuticals. The compound’s nucleus, thiophene, is a critical entity in heterocyclic compounds, recognized for their versatile applications (Nagaraju et al., 2018).

Optoelectronic and Nonlinear Optical Properties

The polymorphic molecule of (E)-3-(4-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one, synthesized and formed into single crystals, has been studied for its optoelectronic applications. The molecule's physical and optical limiting properties, along with its photoluminescence, suggest potential in nonlinear and optoelectronic device applications due to its blue light emission property and wide optical transparency in the visible region (H. D et al., 2021).

properties

IUPAC Name

(E)-3-(4-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNOS/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-9,15H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONKUHVZMJBKJF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=CNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(4-chlorophenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one

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